N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14-3-7-16(8-4-14)25-11-12-26-20(28)18(23-24-21(25)26)19(27)22-13-15-5-9-17(29-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVWWNJFLPBSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 327.4 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. This inhibition can block substrate access or alter enzyme conformation, leading to disrupted signaling pathways crucial for cancer cell survival.
- Induction of Apoptosis : In cancer models, this compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound against various human cancer cell lines. For instance:
- Cell Lines Tested : Research indicates significant cytotoxic effects against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
- IC50 Values : The IC50 values for these cell lines range from 9 μM to 97 μM depending on the specific structural modifications and experimental conditions .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of this compound in vitro against multiple cancer cell lines. The findings demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT-116 | 9 | Apoptosis induction |
| MCF-7 | 25 | Enzyme inhibition |
| HeLa | 42 | Disruption of mitochondrial function |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 30 μg/mL.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazine structure exhibit significant anticancer properties. For instance, derivatives of triazine have shown moderate to high activity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action is believed to involve DNA damage and apoptosis induction in tumor cells .
Anticoagulant Properties
The compound's structural similarities to known anticoagulants suggest potential use in developing new anticoagulant drugs. Modifications to the carboxamide group could enhance its binding affinity to factor Xa, a crucial target in anticoagulation therapy. The design of such derivatives may lead to improved pharmacokinetic profiles and selectivity compared to existing anticoagulants like apixaban .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions including cyclization and functional group modifications. Key parameters influencing yield and purity include reaction temperature, solvent choice (commonly DMF or DMSO), and reaction time.
Chemical Stability
Understanding the stability of this compound under various conditions is critical for its application in drug development. Factors such as pH levels and temperature can significantly affect its solubility and overall stability in biological systems.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the triazine ring can enhance anticancer activity while reducing cytotoxicity to normal cells .
Mechanism of Action
The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest it may interact with specific enzymes or receptors involved in cell cycle regulation and apoptosis pathways .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- The p-tolyl group in the target compound increases lipophilicity (predicted logP ~2.5) compared to the 4-fluorophenyl analog (logP ~3.0) due to fluorine’s electron-withdrawing effect .
- The N-(4-methoxybenzyl) substituent improves aqueous solubility relative to the N-(3-isopropoxypropyl) chain in ’s compound, which has higher steric bulk .
- Temozolomide derivatives () utilize a methylcarboxylate group, favoring hydrolytic stability but reducing cell permeability compared to carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
